Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s systematic IUPAC name, octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate , reflects its bicyclic core and functional group substitutions. The prefix octahydro denotes eight hydrogen atoms saturating the indene backbone, while 4,7-methano specifies a bridging methylene group between positions 4 and 7 of the indene system. The 1,6-bis(hydroxymethyl) descriptor indicates hydroxymethyl (-CH₂OH) groups at positions 1 and 6. The 2,5-diyl diacrylate suffix confirms the presence of acrylate ester groups at positions 2 and 5.
The CAS Registry Number 85409-82-1 uniquely identifies this compound in chemical databases, ensuring unambiguous referencing in industrial and academic contexts. Its European Community (EC) number, 287-153-9 , further facilitates regulatory and commercial tracking.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 85409-82-1 |
| EC Number | 287-153-9 |
The naming conventions adhere to IUPAC guidelines, prioritizing bicyclic numbering to maximize substituent positions’ lowest possible indices. The methano bridge and hydroxymethyl groups are critical to the compound’s reactivity and stereochemical profile.
Molecular Architecture: Bicyclic Framework and Functional Group Arrangement
The molecular architecture centers on a bicyclo[5.2.1.0²⁶]decane core, a tricyclic system arising from the fusion of a norbornane-like structure with an additional cyclohexane ring. The 4,7-methano bridge imposes rigidity, while the octahydro saturation reduces strain, stabilizing the framework.
Functional groups :
- Hydroxymethyl groups (-CH₂OH) at positions 1 and 6 introduce polarity and hydrogen-bonding capacity.
- Acrylate esters (-O-CO-CH=CH₂) at positions 2 and 5 enable polymerization via radical-initiated crosslinking.
The spatial arrangement of these groups dictates the compound’s physicochemical behavior. For instance, the acrylate esters’ electron-deficient double bonds facilitate nucleophilic additions, while the hydroxymethyl groups participate in condensation reactions.
| Structural Feature | Role in Reactivity |
|---|---|
| Bicyclic core | Provides rigidity and thermal stability |
| Hydroxymethyl groups | Serve as sites for functionalization (e.g., oxidation, esterification) |
| Acrylate esters | Enable UV-curable polymerization |
Stereochemical Considerations in the Methano-Indene Core
The methano bridge induces stereochemical complexity, creating distinct exo and endo configurations. In the endo configuration, the bridgehead hydrogen atoms are oriented toward the concave face of the bicyclic system, while the exo form positions them outward. This stereochemical dichotomy influences intermolecular interactions and crystallization tendencies.
The compound’s synthesis likely yields a mixture of stereoisomers due to the methano bridge’s fixed geometry and the hydroxymethyl groups’ conformational flexibility. For example, anti addition patterns observed in related iodofluorination reactions of bicyclic olefins suggest that steric effects during synthesis may favor specific stereochemical outcomes.
Comparative Analysis with Related Tricyclodecane Dimethanol Derivatives
This compound shares structural homology with tricyclo[5.2.1.0²⁶]decanedimethanol derivatives but diverges in functionalization.
| Property | This compound | Tricyclo[5.2.1.0²⁶]decanedimethanol |
|---|---|---|
| Molecular Formula | C₁₈H₂₄O₆ | C₁₂H₂₀O₂ |
| Functional Groups | Acrylate esters, hydroxymethyl | Hydroxymethyl |
| Key Applications | Polymer coatings, adhesives | Polyol precursors for polyurethanes |
The diacrylate’s ester groups enhance its utility in polymer chemistry, whereas the dimethanol derivative serves primarily as a polyol intermediate. The additional oxygen atoms in the diacrylate improve solubility in polar aprotic solvents, a property critical for formulation stability.
Properties
CAS No. |
85409-82-1 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[3,9-bis(hydroxymethyl)-8-prop-2-enoyloxy-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate |
InChI |
InChI=1S/C18H24O6/c1-3-15(21)23-14-6-10-11-5-9(17(10)13(14)8-20)12(7-19)18(11)24-16(22)4-2/h3-4,9-14,17-20H,1-2,5-8H2 |
InChI Key |
AEOOKQQYROTMQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1CC2C3CC(C2C1CO)C(C3OC(=O)C=C)CO |
Origin of Product |
United States |
Preparation Methods
Reduction of Octahydro-4,7-methano-1H-indene-5-one
- The ketone is subjected to Grignard addition using methyl magnesium bromide in tetrahydrofuran (THF) under nitrogen atmosphere.
- The reaction is maintained at 15-30 °C for controlled addition and completion.
- Quenching with acetic acid and ice yields the corresponding alcohol with high yield (~90%).
- This step introduces hydroxyl groups at the 1,6-positions after further functionalization.
Dehydration and Isomerization
- The alcohol intermediate undergoes dehydration in the presence of p-toluenesulfonic acid (PTSA) and toluene under reflux.
- Water is azeotropically removed to drive the reaction.
- This step produces hexahydro-4,7-methano-indene isomers, which are precursors for hydroformylation.
Hydroformylation to Introduce Aldehyde Groups
- The hexahydro-4,7-methano-indene isomers are subjected to hydroformylation using a rhodium catalyst (carbonyl hydrido tris(triphenylphosphine)rhodium(I)) under syngas (CO/H2) at 120 °C and 300 psig.
- The reaction proceeds for approximately 2.5 hours until completion, monitored by gas-liquid chromatography (GLC).
- The product is a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde with an 88% total yield.
- These aldehydes are key intermediates for further functionalization to diols.
Conversion to Diol and Subsequent Acrylation
- The aldehyde intermediates are reduced to the corresponding diols, specifically octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene .
- The diol is then reacted with acrylic acid derivatives or acryloyl chloride to form the diacrylate ester.
- This esterification introduces the acrylate groups at the hydroxymethyl positions, yielding the target compound Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate .
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Grignard Addition | MeMgBr in THF, 15-30 °C | Octahydro-4,7-methano-1H-indene-5-ol | ~90 | Controlled addition, quench with HOAc |
| 2 | Dehydration/Isomerization | PTSA, toluene, reflux, azeotropic water removal | Hexahydro-4,7-methano-indene isomers | ~92 | Removal of THF solvent prior |
| 3 | Hydroformylation | Rh catalyst, CO/H2 (50:50), 120 °C, 300 psig | Octahydro-4,7-methano-1H-indene-5-acetaldehyde + methyl aldehyde | 88 | Monitored by GLC, mixture separated by distillation |
| 4 | Reduction to Diol | Various reducing agents (e.g., NaBH4) | Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene | - | Precursor for acrylation |
| 5 | Acrylation | Acrylic acid or acryloyl chloride, base catalyst | This compound | - | Esterification step |
Analytical and Characterization Data
- NMR Spectroscopy : Characteristic proton signals confirm the bicyclic structure and functional groups at each stage.
- Gas-Liquid Chromatography (GLC) : Used to monitor reaction progress and purity of aldehyde intermediates.
- Distillation and Chromatography : Employed for separation of isomeric mixtures and purification.
- Yield and Purity : High yields (above 85%) are reported for key steps, with isomeric mixtures often used as commercial products.
Research Findings and Practical Considerations
- The synthetic route is well-established in patent literature and industrial practice, emphasizing controlled reaction conditions to optimize yield and selectivity.
- The presence of multiple chiral centers leads to isomeric mixtures, which are typically acceptable in commercial applications.
- The final diacrylate compound is valuable in polymer and pharmaceutical industries due to its reactive acrylate groups and rigid bicyclic core.
- The preparation methods are scalable, with reaction conditions adaptable for batch or continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acrylate groups can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
Mechanism of Action
The mechanism of action of Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, forming a network of polymer chains. This network structure imparts mechanical strength and stability to the resulting materials. The hydroxymethyl groups enhance the compound’s reactivity and facilitate interactions with other molecules, contributing to its versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate (CAS: 85409-41-2)
- Molecular Formula: C₁₅H₂₁NO₂
- Key Features: Contains a bicyclo[3.1.1]heptane (pinane) backbone, a cyano group, and an acrylate ester.
- Comparison: The absence of hydroxymethyl groups and the presence of a cyano substituent make this compound more electrophilic, enhancing reactivity in polymerization or nucleophilic addition reactions. The pinane-derived structure may confer higher thermal stability compared to the methano-indene core of the target compound .
- Molecular Formula : C₁₃H₁₄O₇
- Key Features: Chiral 1,3-dioxolane ring with ester and phenolic hydroxyl groups.
Functional Group and Reactivity Comparison
Research Findings and Gaps
- Thermal Properties: The ethyl cyanoacrylate’s lower molecular weight (263.3 g/mol vs. 336.4 g/mol for the target) may reduce thermal stability, though direct comparisons are absent .
- Stereochemical Impact : The role of stereochemistry in the target compound’s reactivity remains unexplored, unlike the well-characterized chirality of Compound 7 .
Biological Activity
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate (CAS No. 85409-82-1) is a complex organic compound characterized by its unique structure featuring multiple functional groups, including hydroxymethyl and acrylate moieties. These structural elements contribute to its reactivity and versatility in various applications, particularly in the fields of chemistry, biology, and medicine.
| Property | Value |
|---|---|
| Molecular Formula | C18H24O6 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | [3,9-bis(hydroxymethyl)-8-prop-2-enoyloxy-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate |
| CAS Number | 85409-82-1 |
| Density | 1.26 g/cm³ |
| Boiling Point | 468.8 °C |
The biological activity of this compound primarily stems from its ability to undergo polymerization and cross-linking reactions. The acrylate groups are particularly reactive and participate in free-radical polymerization processes, leading to the formation of stable polymer networks that enhance mechanical strength and biocompatibility.
Applications in Biology and Medicine
- Biocompatible Materials : The compound is investigated for its potential use in developing biocompatible materials suitable for medical devices and tissue engineering applications due to its favorable interaction with biological tissues.
- Drug Delivery Systems : Research indicates that its ability to form hydrogels makes it a candidate for drug delivery systems, allowing controlled release of therapeutic agents.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although specific data on this aspect remains limited.
Case Study 1: Polymer Applications
A study explored the use of this compound as a monomer in synthesizing polymers with tailored properties. The resulting polymers demonstrated enhanced mechanical properties and stability under physiological conditions.
Case Study 2: Hydrogel Formation
In another investigation, hydrogels formed from this compound were tested for drug delivery applications. The hydrogels exhibited controlled swelling behavior and drug release profiles that are promising for therapeutic applications.
Toxicity and Safety Profile
While detailed toxicity studies are still emerging, initial assessments indicate a favorable safety profile when used within specified concentrations in biomedical applications. Further research is essential to fully understand its biocompatibility and any potential cytotoxic effects.
Q & A
What are the established synthetic routes for Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate?
Level : Basic
Methodological Answer :
The monomer is typically synthesized via esterification of the bicyclic diol (octahydro-4,7-methano-1H-indene-1,6-dimethanol) with acryloyl chloride or acrylic acid derivatives. A two-step procedure is commonly employed:
Diol Preparation : The diol precursor is derived from hydrogenation or functionalization of methanoindene derivatives, ensuring stereochemical control of the bicyclic core.
Esterification : The diol reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the diacrylate. Purification involves column chromatography or recrystallization to remove unreacted diol and side products.
Characterization : Confirm structure via H/C NMR (e.g., acrylate protons at δ 5.8–6.4 ppm) and FTIR (C=O stretch at ~1720 cm). Purity is assessed via HPLC or GC-MS .
How does the stereochemistry of the methanoindene core influence the polymerization kinetics of this diacrylate monomer?
Level : Advanced
Methodological Answer :
The bicyclic structure introduces steric and electronic effects that modulate reactivity:
- Steric Effects : Exo vs. endo configurations of the methano bridge alter accessibility of acrylate groups during radical polymerization. Exo configurations may exhibit faster kinetics due to reduced steric hindrance.
- Chiral Analysis : Use chiral HPLC to resolve enantiomers and compare their reactivity in controlled photopolymerization experiments. Monitor conversion rates via real-time FTIR or photo-DSC.
- Kinetic Studies : Adjust initiator concentrations (e.g., titanocene at 1 wt%) and UV intensity to isolate stereochemical impacts. Data contradictions in literature may arise from unaccounted stereoisomer ratios .
What spectroscopic techniques are essential for characterizing this compound and its polymeric derivatives?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : H NMR identifies acrylate protons (δ 5.8–6.4 ppm) and methine protons on the bicyclic core (δ 1.2–2.8 ppm). C NMR confirms ester carbonyls (δ 165–170 ppm).
- FTIR : Key peaks include C=O (1720 cm), C-O-C (1250 cm), and C=C (1630 cm). Post-polymerization, the disappearance of C=C confirms crosslinking.
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight and oligomer formation.
- Thermal Analysis : TGA (decomposition onset >250°C) and DSC (glass transition temperature) assess thermal stability .
What strategies resolve discrepancies in reported thermal stability of polymers derived from this monomer?
Level : Advanced
Methodological Answer :
Contradictions in thermal degradation profiles (e.g., TGA data variability) may arise from:
- Crosslinking Density : Higher crosslinking (achieved via optimized UV dose or initiator concentration) improves thermal resistance. Use dynamic mechanical analysis (DMA) to quantify crosslink density.
- Post-Curing Protocols : Post-polymerization annealing (e.g., 80°C for 2 hrs) reduces residual monomers and stabilizes the network.
- Atmospheric Effects : Conduct TGA under inert (N) vs. oxidative (air) conditions to differentiate thermal vs. oxidative degradation pathways .
What are the primary applications of this diacrylate in advanced material science?
Level : Basic
Methodological Answer :
The monomer is used in photopolymerizable nanocomposites for optical and holographic materials. Example protocol:
Nanocomposite Preparation : Disperse ZrO nanoparticles in a toluene solution containing the diacrylate monomer (e.g., 70 wt%).
Photoinitiation : Add titanocene (1 wt%) and cure under UV light (365 nm, 10 mW/cm).
Application-Specific Tuning : Adjust nanoparticle loading (10–30 wt%) to modulate refractive index for holographic data storage or diffractive optics .
How can researchers optimize monomer purity to achieve high crosslinking efficiency in UV-cured systems?
Level : Advanced
Methodological Answer :
- Purification : Fractional distillation (for liquid monomers) or recrystallization (from ethyl acetate/hexane) removes diol impurities. Monitor purity via GC-MS (>98% recommended).
- Inhibitor Removal : Pass the monomer through inhibitor-removal columns (e.g., basic alumina) to eliminate hydroquinone or MEHQ stabilizers.
- Reaction Environment : Use anhydrous solvents and inert atmospheres (N) during synthesis to prevent hydrolysis of acrylate groups. Validate via H NMR (absence of –OH peaks at δ 1.5–2.5 ppm) .
What computational methods aid in predicting the reactivity of this monomer in radical polymerization?
Level : Advanced
Methodological Answer :
- DFT Calculations : Model the transition states of acrylate groups during radical propagation. Compare activation energies for exo vs. endo configurations.
- Molecular Dynamics (MD) : Simulate monomer mobility in bulk polymerization to predict gelation points. Correlate with experimental photo-rheology data.
- Machine Learning : Train models on existing kinetic data (e.g., conversion vs. time) to predict optimal initiator/monomer ratios for target crosslink densities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
